molecular formula C10H7BrF2N2O2 B2952299 6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-46-3

6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2952299
CAS No.: 2451256-46-3
M. Wt: 305.079
InChI Key: OROHKSMBSNQNMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 944896-42-8) is a substituted imidazo[1,2-a]pyridine derivative with a bromo group at position 6, a difluoromethyl group at position 2, and a methyl group at position 8. Imidazo[1,2-a]pyridine scaffolds are pivotal in medicinal chemistry due to their broad pharmacological applications, including roles as cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and antitrypanosomal compounds . The carboxylic acid moiety at position 3 enhances aqueous solubility and facilitates interactions with biological targets, while the bromo and difluoromethyl substituents modulate electronic and steric properties, influencing reactivity and pharmacokinetics .

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2O2/c1-4-2-5(11)3-15-7(10(16)17)6(8(12)13)14-9(4)15/h2-3,8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHKSMBSNQNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2C(=O)O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and toxicology.

  • IUPAC Name : this compound
  • CAS Number : 2451256-46-3
  • Molecular Formula : C10H8BrF2N3O2
  • Molecular Weight : 305.09 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

2. Enzyme Inhibition

This compound is believed to inhibit specific enzymes involved in cancer progression and inflammation. Enzyme inhibition can affect pathways such as the autotaxin/LPA axis, which plays a role in tumor growth and metastasis.

3. Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is often assessed using assays like MTT or XTT, where the reduction in viable cell numbers indicates the compound's efficacy.

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorModulation of apoptosis pathways
Enzyme InhibitionInhibition of autotaxin
CytotoxicityInduction of cell death in cancer cells

Case Studies

Several case studies have been conducted to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Antitumor Effects : A study published in MDPI explored the effects of various imidazo[1,2-a]pyridine derivatives on tumor cell lines. It was found that compounds with difluoromethyl substitutions showed enhanced antitumor activity compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers .

Research Findings

The following findings summarize the biological activity of this compound:

  • Mechanism of Action : The compound's mechanism involves targeting specific signaling pathways that regulate cell survival and proliferation.
  • Selectivity : Preliminary studies suggest that this compound may selectively target cancer cells while sparing normal cells, which is a crucial aspect for therapeutic applications.
  • Toxicological Profile : Safety data indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile and potential side effects .

Scientific Research Applications

While comprehensive data tables and case studies specifically focused on the applications of "6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid" are not available within the provided search results, the available information does allow us to explore its potential applications and related research areas.

Chemical Information and Properties
this compound is a chemical compound with the molecular formula C10H7BrF2N2O2C_{10}H_7BrF_2N_2O_2 and a molecular weight of 305.08 g/mol . It is also known by other names, including 2451256-46-3 and MFCD32689377 . The compound's structure includes a bromo group, a difluoromethyl group, and a carboxylic acid moiety attached to an imidazopyridine core .

Potential Applications in Cancer Therapy
The search results suggest that pyrazole, pyrimidine, and related derivatives have anticancer effects . Specifically, pyrazolo-pyridines have demonstrated anticancer activity against various cancer cell lines, such as MCF-7, Hela, and HCT116 . These compounds can induce cell cycle arrest and apoptosis in cancer cells and exhibit inhibitory activity against CDK2 and CDK9 . Molecular docking studies have shown that these compounds fit well in the active sites of CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . Although this information refers to pyrazolo-pyridines in general, it indicates the potential for imidazopyridine derivatives, such as this compound, to be explored for similar anticancer activities .

Role as CDK Inhibitors
Cyclin-dependent kinases (CDKs) are crucial in regulating cell cycle progression, making them promising targets for cancer therapy . Several pyrazole carboxamides have been identified as CDK2 inhibitors, exhibiting potent antiproliferative effects against solid cancer cell lines . These compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines . Given the structural similarity, this compound could potentially be investigated as a CDK inhibitor .

Safety and Handling
The material safety data sheet (MSDS) emphasizes the importance of washing the compound out immediately with fresh running water in case of eye contact and ensuring complete irrigation of the eye by keeping the eyelids apart and away from the eye and moving the eyelids . The MSDS also provides information on exposure limits and occupational exposure banding, which are essential for safe handling and use of the compound in laboratory settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl or heteroaryl group introduction. This reaction is pivotal for modifying the core structure in drug discovery.

Example Reaction Pathway

text
6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid + ArB(OH)₂ → 6-Ar-substituted product (via Pd catalysis)

Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: DMF/H₂O or Dioxane

  • Temperature: 80–100°C (microwave-assisted protocols reduce time to 1–2 hours) .

Table 1: Suzuki Coupling Outcomes with Boronic Acids

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid78
3-Cyanophenylboronic acid65
Pyridin-3-ylboronic acid72

Carboxylic Acid Derivitization

The carboxylic acid group at position 3 participates in esterification, amidation, or salt formation, enhancing solubility or enabling conjugation.

Reaction Pathways

  • Esterification : Treatment with ethanol/H₂SO₄ yields the ethyl ester (87% yield) .

  • Amidation : Reaction with thionyl chloride generates the acid chloride, which reacts with amines to form amides (e.g., 85% yield with benzylamine) .

Table 2: Carboxylic Acid Reactivity

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationEthanol, H₂SO₄, reflux 4hEthyl ester87
AmidationSOCl₂ → RNH₂, DCM, 0°C→RTCarboxamide85

Bromine Displacement via Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions.

Example Reaction

text
This compound + KSCN → 6-Thiocyanate derivative

Conditions

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 120°C, 12h.

Reduction of the Imidazo[1,2-a]pyridine Core

The fused ring system can undergo hydrogenation or transfer hydrogenation to saturate the pyridine ring, altering electronic properties.

Example
Transfer hydrogenation with ammonium formate/Pd/C in methanol reduces the double bond, yielding a tetrahydroimidazopyridine derivative (92% yield) .

Functionalization of the Difluoromethyl Group

The -CF₂H group participates in radical reactions or acts as a hydrogen-bond donor. Fluorine atoms may stabilize intermediates in SNAr or coupling reactions .

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming a C–H bond at position 3.

Conditions

  • Cu powder, Quinoline, 200°C → Decarboxylated product (73% yield) .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., chlorine) via Finkelstein-type reactions using CuCl in DMF (65% yield) .

Key Stability Considerations

  • Acidic Conditions : The difluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs.

  • Light Sensitivity : Bromine substitution increases susceptibility to photodegradation; storage in amber vials is recommended .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 2 Modifications
  • However, the bulkier phenyl group may reduce metabolic stability compared to the smaller difluoromethyl substituent . Molecular Weight: 335.13 g/mol vs. 292.07 g/mol (target compound).
  • 8-Bromo-6-chloro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine ():

    • A sulfonylmethyl group at position 2 introduces strong electron-withdrawing effects, enhancing electrophilicity. This contrasts with the difluoromethyl group, which is less polar but improves lipophilicity .
Position 6 Modifications
  • Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 139022-25-6):
    • Lacking the bromo substituent, this compound exhibits reduced steric hindrance and lower molecular weight (162.14 g/mol vs. 292.07 g/mol). The absence of bromine may decrease halogen bonding interactions in biological systems .
Position 8 Modifications
  • 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid :
    • Similar methyl substitution at position 8 but lacks bromo and difluoromethyl groups. The simpler structure may improve synthetic accessibility but reduce target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C) Key Substituents
Target Compound 292.07 Moderate (LogP ~2.1) 196–197 (dec.) 6-Br, 2-(CF2H), 8-Me, 3-COOH
6-Bromo-2-(4-FPh) analogue 335.13 Low (LogP ~3.5) Not reported 6-Br, 2-(4-FPh), 3-COOH
Imidazo[1,2-a]pyridine-3-carboxylic acid 162.14 High (LogP ~0.8) 196–197 3-COOH
8-Bromo-6-Cl-2-SO2PhMe 461.73 Low (LogP ~4.2) 250 (dec.) 8-Br, 6-Cl, 2-SO2PhMe, 3-NO2

Key Observations :

  • The carboxylic acid group universally improves aqueous solubility compared to ester or nitro derivatives .
  • Bromine at position 6 increases molecular weight and may enhance halogen bonding in protein interactions .
  • Difluoromethyl at position 2 balances lipophilicity and metabolic stability better than sulfonylmethyl or phenyl groups .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction parameters influence yield?

  • Methodology : The synthesis typically involves cyclization of substituted pyridine precursors. For example, a two-step approach may include:

Cyclization : Reacting N-(prop-2-yn-1-yl)pyridin-2-amine derivatives with brominating agents to form the imidazo[1,2-a]pyridine core .

Functionalization : Introducing the difluoromethyl group via nucleophilic substitution or transition metal-catalyzed coupling. The 8-methyl group can be incorporated through alkylation or via pre-functionalized precursors .

  • Critical Parameters : Temperature (70–100°C for cyclization), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings) significantly affect yield. Bromination efficiency depends on the stoichiometry of NBS (N-bromosuccinimide) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key data should be prioritized?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., difluoromethyl CF₂H as a triplet near δ 5.5–6.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL) refines crystal structures, particularly for resolving positional disorder in the difluoromethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₁H₈BrF₂N₂O₂: 333.0) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

  • Methodology : The CF₂H group enhances metabolic stability and modulates pKa (reduces basicity of adjacent amines). Its electron-withdrawing effect polarizes the imidazo[1,2-a]pyridine ring, affecting π-π stacking in protein binding . Computational studies (DFT) can quantify electrostatic potential changes .

Advanced Research Questions

Q. What strategies optimize crystallographic refinement for this compound, particularly with disordered fluorine atoms?

  • Methodology :

  • Use SHELXL’s PART and ISOR commands to model fluorine disorder. High-resolution data (<1.0 Å) improves anisotropic displacement parameter (ADP) refinement .
  • Twinning analysis (via PLATON) may be required if crystal packing introduces pseudo-symmetry .

Q. How do structural modifications at the 6-bromo and 8-methyl positions affect bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • 6-Bromo Replacement : Replace bromine with other halogens (Cl, I) or aryl groups via Suzuki coupling. Assess changes in target binding (e.g., kinase inhibition) using IC₅₀ assays .
  • 8-Methyl Optimization : Substitute with ethyl or cyclopropyl groups to evaluate steric effects. Pharmacokinetic profiling (e.g., LogP, solubility) identifies optimal lipophilicity .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with fluorine-specific force fields (e.g., AMBER) to model CF₂H-protein interactions (e.g., hydrogen bonding with Thr residues) .
  • MD Simulations : Analyze conformational stability of the ligand-protein complex over 100-ns trajectories (GROMACS). Focus on fluorine-induced desolvation effects .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodology :

  • Yield Discrepancies : Compare reaction scales (micro vs. bulk), purity of starting materials, and workup methods (e.g., column chromatography vs. recrystallization) .
  • Spectral Variations : Validate NMR assignments using 2D techniques (HSQC, HMBC) and cross-check with published data for analogous compounds .

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